molecular formula C10H9N3O B3055047 3-(2-Oxoimidazolidin-1-yl)benzonitrile CAS No. 62868-34-2

3-(2-Oxoimidazolidin-1-yl)benzonitrile

Cat. No.: B3055047
CAS No.: 62868-34-2
M. Wt: 187.2 g/mol
InChI Key: UXXIHDNWWGDWOT-UHFFFAOYSA-N
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Description

3-(2-Oxoimidazolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol It is characterized by the presence of an imidazolidinone ring attached to a benzonitrile moiety

Preparation Methods

The synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile typically involves the reaction of 3-cyanobenzaldehyde with ethylenediamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(2-Oxoimidazolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Oxoimidazolidin-1-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazolidinone derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Oxoimidazolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

3-(2-Oxoimidazolidin-1-yl)benzonitrile can be compared with other similar compounds such as:

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-oxoimidazolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-7-8-2-1-3-9(6-8)13-5-4-12-10(13)14/h1-3,6H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXIHDNWWGDWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466481
Record name 3-(2-oxo-imidazolidin-1-yl)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62868-34-2
Record name 3-(2-oxo-imidazolidin-1-yl)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

110.00 g (490 mmol) 1-(2-chloro-ethyl)-3-(3-cyano-phenyl)-urea are dissolved in 2000 ml of ethanol at 50° C. and a solution of 42.00 g (640 mmol) potassium hydroxide in 390 ml of ethanol is added within 1.5 hours. The reaction mixture is stirred for 16 hours at ambient temperature, then the precipitate formed is suction filtered, washed with water and dried.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
390 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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